
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, also known as CNF, is a synthetic compound that has found various applications in scientific research. This compound belongs to the family of furan-based molecules and is known for its potent biological activity.
作用机制
The mechanism of action of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potent biological activity. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying these biological processes. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide is relatively easy to synthesize and can be obtained in large quantities. One limitation of using 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and caution should be taken when using it in experiments.
未来方向
There are several future directions for the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide. One potential direction is the development of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide could be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide's mechanism of action, which could lead to the development of new drugs that target similar pathways. Finally, the synthesis of new 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide derivatives could be explored to further enhance its biological activity and reduce its toxicity.
合成方法
The synthesis of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide involves the reaction of 2-chlorobenzoyl chloride and 3-nitrobenzoyl chloride with furfurylamine in the presence of triethylamine. This reaction results in the formation of 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide, which can be purified using column chromatography. The yield of this reaction is typically around 70%.
科学研究应用
5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been extensively studied for its biological activity and has found various applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 5-(2-chlorophenyl)-N-(3-nitrophenyl)-2-furamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
5-(2-chlorophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-14-7-2-1-6-13(14)15-8-9-16(24-15)17(21)19-11-4-3-5-12(10-11)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHQLWONXNHKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199458-86-1 |
Source


|
| Record name | 5-(2-CHLOROPHENYL)-N-(3-NITROPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

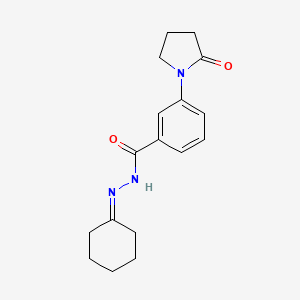
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
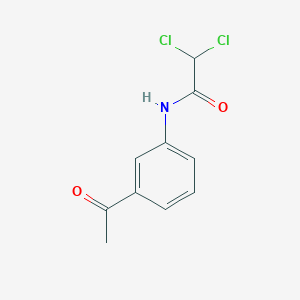
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
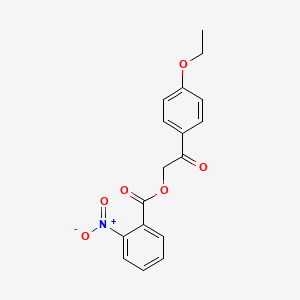
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

![N-ethyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791796.png)
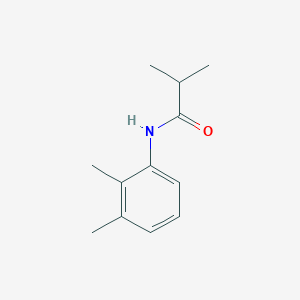
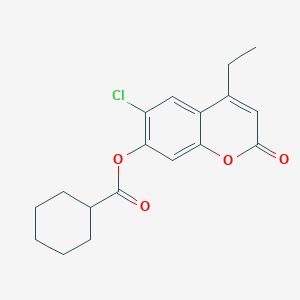
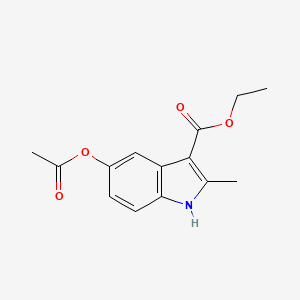
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)